molecular formula C9H15NO B12684143 2,4,5-Triethyloxazole CAS No. 40953-16-0

2,4,5-Triethyloxazole

Cat. No.: B12684143
CAS No.: 40953-16-0
M. Wt: 153.22 g/mol
InChI Key: ZLXVSQONSJKXKB-UHFFFAOYSA-N
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Description

2,4,5-Triethyloxazole is a heterocyclic organic compound that belongs to the oxazole family It is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triethyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with ethylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triethyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted oxazoles with various functional groups.

Scientific Research Applications

2,4,5-Triethyloxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism by which 2,4,5-Triethyloxazole exerts its effects depends on its specific application. In biological systems, it can interact with enzymes and proteins, modulating their activity. The compound’s unique structure allows it to bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

2,4,5-Triethyloxazole can be compared with other oxazole derivatives, such as 2,4,5-Trimethyloxazole and 2,4,5-Trichloroxazole. While these compounds share a similar core structure, their different substituents confer distinct chemical properties and applications. For example, 2,4,5-Trimethyloxazole is known for its use as a flavoring agent, whereas 2,4,5-Trichloroxazole has applications in agrochemicals.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

40953-16-0

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2,4,5-triethyl-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-4-7-8(5-2)11-9(6-3)10-7/h4-6H2,1-3H3

InChI Key

ZLXVSQONSJKXKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)CC)CC

Origin of Product

United States

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